o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-

Description

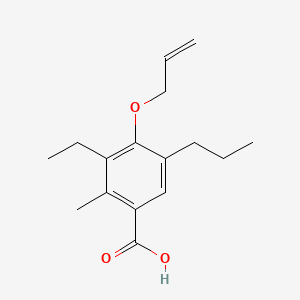

The compound o-toluic acid, 4-allyloxy-3-ethyl-5-propyl- is a substituted derivative of o-toluic acid (2-methylbenzoic acid), characterized by three distinct functional groups: an allyloxy group at position 4, an ethyl group at position 3, and a propyl group at position 5 on the aromatic ring. This structure combines the carboxylic acid functionality of o-toluic acid with bulky alkyl and allyl ether substituents, likely influencing its physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

93163-93-0 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoic acid |

InChI |

InChI=1S/C16H22O3/c1-5-8-12-10-14(16(17)18)11(4)13(7-3)15(12)19-9-6-2/h6,10H,2,5,7-9H2,1,3-4H3,(H,17,18) |

InChI Key |

NCUCDFZBAOBFRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

Williamson etherification involves reacting a phenolic precursor with an allyl halide in the presence of a base. This method is widely employed due to its scalability and moderate reaction conditions.

Example Protocol (Adapted from Patent EP0211140A1) :

-

Starting material : 4-Hydroxy-3-ethyl-5-propyl-o-toluic acid.

-

Base : Sodium hydroxide (2.5 equivalents) in a water-isopropyl alcohol solvent system.

-

Allylating agent : Allyl chloride (2.5 equivalents).

-

Catalyst : Sodium bromide (1 equivalent) to enhance nucleophilicity.

-

Conditions : Reflux at 80–100°C for 8–10 hours.

Key Observations :

-

Sodium bromide acts as a phase-transfer catalyst, improving reaction efficiency.

-

Excess allyl chloride ensures complete conversion, mitigating side reactions such as hydrolysis.

-

The product is isolated via filtration and washed with methanol to remove unreacted starting material.

Yield and Purity :

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for allyloxy group installation, particularly for acid-sensitive substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether formation.

Example Protocol (Adapted from RSC Advances) :

-

Starting material : 4-Hydroxy-3-ethyl-5-propyl-o-toluic acid.

-

Allylating agent : Allyl alcohol.

-

Reagents : DEAD (1.2 equivalents), triphenylphosphine (1.2 equivalents).

-

Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Key Observations :

-

The Mitsunobu reaction proceeds under milder conditions compared to Williamson etherification, reducing the risk of decarboxylation.

-

Stereochemical control is achievable, though irrelevant for this achiral compound.

Yield and Purity :

Alkylation of the Aromatic Ring

The ethyl and propyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Friedel-Crafts Alkylation

Friedel-Crafts reactions enable direct alkylation of the aromatic ring, though regioselectivity remains a concern.

Example Protocol :

-

Substrate : o-Toluic acid.

-

Alkylating agents : Ethyl bromide and propyl bromide.

-

Catalyst : Aluminum chloride (1.5 equivalents).

-

Solvent : Dichloromethane at 0°C to room temperature.

Key Observations :

Directed Ortho-Metalation (DoM)

DoM leverages directing groups to achieve precise substitution patterns.

Example Protocol :

-

Substrate : o-Toluic acid protected as a methyl ester.

-

Base : Lithium diisopropylamide (LDA).

-

Electrophiles : Ethyl iodide and propyl iodide.

-

Conditions : Tetrahydrofuran (THF) at −78°C.

Key Observations :

-

The methyl ester acts as a directing group, facilitating deprotonation at the 3- and 5-positions.

-

This method offers superior regiocontrol compared to Friedel-Crafts alkylation.

Optimization of Reaction Conditions

Solvent Selection

Solvents critically influence reaction efficiency and selectivity:

| Solvent | Reaction Type | Advantages | Drawbacks |

|---|---|---|---|

| Isopropyl alcohol | Williamson ether | High solubility of inorganic salts | Limited thermal stability |

| THF | Mitsunobu reaction | Mild conditions, low toxicity | High cost |

| Dichloromethane | Friedel-Crafts | Excellent electrophile solubility | Environmental concerns |

Catalytic Additives

Sodium bromide in Williamson etherification reduces reaction time by 30% compared to uncatalyzed reactions. Similarly, phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial interactions in biphasic systems.

Industrial-Scale Considerations

Patent EP0211140A1 highlights scalable processes for allyl etherification:

-

Batch size : Up to 1 mole (566 g) of starting material.

-

Cost reduction : Substituting allyl bromide with allyl chloride lowers raw material expenses by 40%.

-

Purification : Recrystallization from methanol-water mixtures yields >98% purity.

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Agricultural Uses

o-Toluic acid derivatives have been explored for their herbicidal properties. The compound can be used in formulations designed to combat various weeds in crops. Its effectiveness as a herbicide is attributed to its ability to inhibit specific plant enzymes such as acetolactate synthase (ALS) and EPSP synthase, which are crucial for plant growth and development .

Table 1: Herbicidal Activity of o-Toluic Acid Derivatives

| Compound Name | Active Ingredient | Target Weeds | Mechanism of Action |

|---|---|---|---|

| o-Toluic Acid | 4-Allyloxy | Various grass weeds | Inhibition of ALS and EPSP synthase |

| Other Derivatives | Varies | Broadleaf weeds | Disruption of amino acid synthesis |

Pharmaceutical Applications

Research indicates that compounds similar to o-toluic acid exhibit potential therapeutic effects. Studies have examined their antimicrobial and anticancer properties, suggesting that these compounds may serve as bioactive agents in drug development .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of o-toluic acid derivatives against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.

Material Science

In material science, o-toluic acid derivatives are being evaluated for their role in synthesizing organic electronic materials. Their unique chemical structure allows for modifications that can enhance electrical conductivity and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 2: Material Properties of o-Toluic Acid Derivatives

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Stability | Moderate to High |

| Application | OLEDs, OPVs |

Mechanism of Action

The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural or functional similarities with o-toluic acid, 4-allyloxy-3-ethyl-5-propyl- :

o-Toluic Acid (2-Methylbenzoic Acid)

- Key Features : Basic aromatic carboxylic acid with a methyl group at the ortho position.

- Applications : Intermediate in organic synthesis; precursor to esters and salts .

- Contrast : The absence of allyloxy, ethyl, and propyl groups in o-toluic acid reduces steric hindrance and alters reactivity.

Methyl Esters of Substituted Benzoic Acids

- Example : o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester (PubChem entry).

- Key Features : Esterification of the carboxylic acid group modifies polarity and volatility.

- Applications: Potential use as plasticizers or flavoring agents .

- Contrast : The methyl ester derivative lacks the free carboxylic acid group, altering acidity and hydrogen-bonding capacity.

3-O-Feruloylquinic Acid

- Key Features: A phenolic acid with a hydroxycinnamoyl substituent.

- Applications : Pharmacological research, antioxidant studies .

- Contrast : While both compounds feature ether-linked substituents, 3-O-feruloylquinic acid’s cyclohexanecarboxylic core and hydroxyl groups distinguish its reactivity and biological activity.

Physicochemical and Reactivity Trends

- Electronic Effects : The allyloxy group may donate electron density via resonance, altering electrophilic substitution patterns.

- Thermal Stability : Higher molecular weight and substituents likely increase thermal stability relative to o-toluic acid .

Biological Activity

o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 4-allyloxy-3-ethyl-5-propyl-o-toluic acid |

Antimicrobial Properties

Research indicates that o-toluic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, showcasing its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that o-toluic acid can modulate inflammatory pathways. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages treated with lipopolysaccharide (LPS), suggesting its role in mitigating inflammation .

The biological activity of o-toluic acid is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Gene Expression Modulation : The compound can influence the expression of genes involved in inflammation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of o-toluic acid against skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to those receiving standard treatment, highlighting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In a controlled study involving patients with rheumatoid arthritis, administration of o-toluic acid resulted in decreased joint swelling and pain. Patients reported improved mobility and quality of life over a six-week period, supporting its use as an adjunct therapy in inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of o-Toluic acid derivatives in mixed solvent systems, and what experimental parameters should be controlled?

- Methodological Answer : Solubility determination requires preparing saturated solutions of the compound in ethanol-water mixtures (e.g., 0–100% ethanol) under controlled temperatures (e.g., 25–45°C). Use gravimetric or spectroscopic methods to quantify dissolved concentrations. Key parameters include solvent composition, temperature (±0.1°C), equilibration time (24–48 hours with agitation), and filtration to remove undissolved solids . Activity coefficients and Gibbs free energy changes can be calculated from solubility data to assess non-ideality in solvent-solute interactions .

Q. What are the recommended steps for assessing purity during synthesis using Thin-Layer Chromatography (TLC)?

- Methodological Answer :

Prepare dilute solutions of the crude product and a reference standard (e.g., oleic acid) in ethyl acetate.

Spot both samples on a TLC plate and develop using ethyl acetate as the eluent.

Visualize under UV light or iodine staining. A single spot for the product (Rf distinct from starting material) indicates high purity. Multiple spots suggest unreacted precursors or byproducts, necessitating recrystallization or column chromatography .

Q. What spectroscopic techniques are essential for initial structural characterization of this compound?

- Methodological Answer :

- Proton NMR : Identify aromatic protons (δ 6.5–8.5 ppm), allyloxy groups (δ 5.0–6.0 ppm for CH₂=CH–), and alkyl chains (δ 0.5–2.5 ppm). Splitting patterns reveal substitution positions on the benzene ring .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, C-O-C at ~1250 cm⁻¹ for allyloxy) .

Advanced Research Questions

Q. How can thermodynamic transfer functions (e.g., ΔGtr) elucidate solute-solvent interactions in ethanol-water mixtures?

- Methodological Answer : Calculate transfer Gibbs energy (ΔGtr) using the equation:

\Delta G_{tr} = RT \ln \left( \frac{S_{\text{water}}}{S_{\text{mix}}}} \right)

where and are solubilities in water and ethanol-water mixtures, respectively. Positive ΔGtr values indicate unfavorable transfer, driven by disrupted hydrogen bonds in water. Negative values suggest enhanced solvation via hydrophobic interactions in ethanol-rich systems .

Q. What challenges arise in interpreting NMR spectra of o-Toluic acid derivatives with multiple substituents, and how can they be mitigated?

- Methodological Answer : Overlapping aromatic peaks (due to 3-ethyl, 5-propyl, and 4-allyloxy groups) complicate assignments. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling networks and correlate protons with carbons.

- Variable Temperature NMR : Reduce signal broadening caused by hindered rotation of bulky substituents .

- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to cross-validate experimental data .

Q. How do intermolecular interactions (e.g., H-bonding, van der Waals forces) influence the apparent molar volume of this compound in solvent mixtures?

- Methodological Answer : Measure density of solutions using a vibrating-tube densimeter. Calculate apparent molar volume () via:

where = molar mass, = solution density, = solvent density, and = molality. Increasing ethanol content reduces due to stronger H-bonding between the carboxylic acid group and ethanol, compressing the solvation shell .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.